molecular formula C7H3BrF4 B155950 3-Bromo-5-fluorobenzotrifluoride CAS No. 130723-13-6

3-Bromo-5-fluorobenzotrifluoride

Cat. No.: B155950
CAS No.: 130723-13-6
M. Wt: 243 g/mol
InChI Key: LIGBGEJPUQBLTG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3BrF4 and a molecular weight of 242.996 g/mol . It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Chemical Reactions Analysis

3-Bromo-5-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly reported.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.

Common reagents used in these reactions include potassium fluoride, DMSO, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-fluorobenzotrifluoride is used in scientific research for the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals . Its derivatives have been studied for their potential anti-HIV activity and metabolic stability . Additionally, it is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzotrifluoride depends on its specific application and the target molecule it interacts with. In general, the compound can act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

3-Bromo-5-fluorobenzotrifluoride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

1-bromo-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGBGEJPUQBLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371277
Record name 3-Bromo-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130723-13-6
Record name 3-Bromo-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-fluorobenzotrifluoride
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